Home > Products > Screening Compounds P68769 > 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione
2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione - 1384856-36-3

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

Catalog Number: EVT-3184461
CAS Number: 1384856-36-3
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound that combines features of both isoindoline-1,3-dione and pyrazole moieties. This compound is recognized for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design due to its promising biological activities. The compound is classified under the category of isoindoline derivatives and pyrazole derivatives, with a specific focus on its structural and functional characteristics.

Synthesis Analysis

The synthesis of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione typically involves several key steps:

  1. Starting Materials: The primary reactants include isoindoline-1,3-dione derivatives and 1-isopropyl-1H-pyrazole-5-carbaldehyde.
  2. Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). Elevated temperatures are often employed to enhance the reaction kinetics.
  3. General Procedure:
    • The isoindoline derivative is reacted with the pyrazole derivative under basic conditions.
    • The mixture is heated to facilitate the formation of the desired product through nucleophilic attack and subsequent condensation reactions.
  4. Industrial Methods: For large-scale production, continuous flow reactors may be utilized to optimize yield and purity. Green chemistry principles can also be applied by using environmentally friendly solvents and catalysts to improve sustainability in the synthesis process.
Chemical Reactions Analysis

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  2. Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in alcohols or amines.
  3. Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions at both the pyrazole and isoindoline moieties. Common reagents for these reactions include halogenating agents like N-bromosuccinimide for electrophilic substitutions.
Mechanism of Action

The mechanism of action for 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione primarily relates to its interactions at the molecular level within biological systems:

  1. Target Interaction: The compound has been investigated for its potential activity against specific biological targets related to inflammation and cancer pathways.
  2. Biological Activity: Preliminary studies suggest that this compound may act as an anti-inflammatory agent and exhibit anticancer properties by modulating cellular pathways involved in tumor growth and inflammation .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione are essential for understanding its behavior in various environments:

  1. Physical Properties:
    • Appearance: Typically presented as a solid.
    • Melting Point: Specific melting point data may vary based on purity but is generally determined through experimental methods.
  2. Chemical Properties:
    • Solubility: Solubility characteristics in organic solvents like dimethylformamide or chloroform are important for its application in synthesis.
    • Stability: The stability of this compound under various conditions (e.g., light, temperature) should be assessed for practical applications .
Applications

The scientific applications of 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione are diverse:

  1. Medicinal Chemistry: It is being explored as a potential pharmacophore for developing new drugs targeting inflammatory diseases and cancer.
  2. Organic Synthesis: This compound serves as an intermediate in synthesizing more complex organic molecules, contributing to advancements in synthetic methodologies.
  3. Material Science: Research is ongoing into its use in creating novel materials with specific electronic or optical properties due to its unique structural characteristics .
Introduction to Molecular Architecture and Pharmacophore Evolution

Structural Hybridization: Pyrazole-Isoindoline-1,3-dione Conjugates as Privileged Scaffolds

The molecular architecture of 2-((1-isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione exemplifies targeted structural hybridization, merging two pharmacologically significant motifs: the pyrazole ring and the isoindoline-1,3-dione (phthalimide) system. The pyrazole component contributes a 1H-pyrazol-5-yl subunit with the isopropyl group at N1 enhancing steric bulk and lipophilicity, critical for membrane permeability and target engagement [8] [9]. The methylene linker (–CH₂–) bridges this to the isoindoline-1,3-dione moiety, a planar electron-deficient system capable of π-stacking interactions and hydrogen bonding via its dicarbonyl groups [6] [7]. This conjugate leverages synergistic bioactivities:

  • Hydrogen-bonding capacity: The phthalimide's carbonyls act as hydrogen-bond acceptors, while the pyrazole N2 (pyridine-type nitrogen) serves as a weak base, facilitating interactions with biological targets like kinases or apoptotic regulators [8] [10].
  • Electron distribution: Conjugation across the phthalimide ring creates an electron-withdrawing domain, enhancing reactivity in molecular recognition processes, as evidenced in related EGFR inhibitors [2] [4].
  • Stereoelectronic tuning: The isopropyl group fine-tunes electron density at pyrazole N1, modulating metabolic stability and steric accessibility—features validated in kinase inhibitor patents [4] [9].

Table 1: Key Structural Features and Their Pharmacological Implications

Structural ElementRole in BioactivityValidated Targets
Pyrazole ring (N1-isopropyl)Modulates lipophilicity and steric bulk; influences pharmacokineticsKinase ATP pockets, Bcl-2 family proteins
Methylene linker (–CH₂–)Provides conformational flexibility; optimizes spatial orientation for target bindingEGFR, PDGFR kinases
Isoindoline-1,3-dioneEnables π-stacking and H-bonding; enhances electron affinityCaspase activators, NF-κB pathway regulators

This hybridization aligns with "privileged scaffold" design principles, where combinatorial derivatization yields diverse bioactivities [3] [8]. For instance, replacing the isopropyl with p-tolyl (as in 2-((1-(p-tolyl)-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione) amplifies anticancer potency due to enhanced π-stacking [9].

Historical Development and Emergence in Medicinal Chemistry

The evolutionary trajectory of pyrazole-phthalimide hybrids began with early pyrazolone pharmacophores (e.g., antipyrine, 1883) and isoindoline-1,3-dione applications in thalidomide analogs [3] [6]. The 1990s–2000s saw systematic exploration:

  • Pyrazole optimization: Seminal studies demonstrated that 3,5-disubstituted pyrazoles (e.g., 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione) exhibit enhanced antifungal and antitumor activities, establishing N1 alkylation as critical for metabolic stability [5] [10].
  • Phthalimide diversification: Innovations in isoindoline-1,3-dione synthesis—notably Knoevenagel condensations—enabled efficient derivatization at the active methylene site (C2), facilitating linker attachment [6].
  • Conjugate emergence (2010s–present): Patent WO2021127561A1 (2020) highlighted isoindolinone-indazole hybrids for EGFR degradation, validating related scaffolds in oncology [2]. Concurrently, pyrazoline-pyrrolidine-2,5-dione hybrids (e.g., compound S2) demonstrated in vivo tumor regression (66% TGI in HT29 xenografts), underscoring the therapeutic viability of diazole-dione architectures [1].

Table 2: Historical Milestones in Pyrazole-Isoindoline-1,3-dione Development

TimeframeKey AdvanceImpact on Target Compound
1883Synthesis of antipyrine (first pyrazolone drug)Validated pyrazole as an analgesic/anti-inflammatory core
1990–2000N1-alkylated pyrazoles show enhanced bioactivityEstablished isopropyl as a metabolically stable N1 group
2010–2020Hybrid scaffolds (pyrazolone-pyrrolidinediones) achieve in vivo tumor regressionProved efficacy of dione-containing hybrids in oncology
2020–presentPatent WO2021127561A1 for isoindolinone kinase inhibitorsConfirmed relevance of phthalimide cores in targeted therapy

The target compound crystallizes these advances, utilizing a methylene linker for conjugation—a strategy superior to direct fusion in reducing synthetic complexity [7] [9].

Therapeutic Relevance in Autoimmune and Oncological Contexts

The hybrid’s dual pharmacophores enable multitarget engagement, positioning it for oncology and autoimmune disease interventions:

Oncology Applications

  • Kinase inhibition: Pyrazole components competitively bind ATP sites in kinases (e.g., EGFR, VEGFR). Analogous compounds in patent WO2014039899A1 (pyrazolopyrimidines) suppress B-cell proliferation (IC₅₀ = 0.78–47.25 μM in K562 cells) by disrupting phosphorylation cascades [4] [8]. The phthalimide moiety may enhance selectivity via allosteric interactions, as seen in 2-(2-(1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione derivatives [7].
  • Apoptosis induction: Hybrids like pyrazoline-pyrrolidine-2,5-dione S2 inhibit anti-apoptotic Bcl-2, increasing G1/G0-phase arrest (e.g., in MCF7 cells, IC₅₀ = 0.78 μM) [1]. The isopropyl-pyrazole unit likely mimics BH3 domain interactions, while phthalimide carbonyls stabilize protein-ligand complexes.

Table 3: Anticancer Mechanisms of Related Hybrid Scaffolds

Compound ClassBiological ActivityReference
Pyrazoline-pyrrolidine-2,5-dionesBcl-2 inhibition; cell cycle arrest (G1/G0 phase); IC₅₀ = 0.78 μM (MCF7) [1]
PyrazolopyrimidinesKinase inhibition (BTK, EGFR); suppression of B-cell proliferation [4]
Pyrazole-isoindoline-1,3-dionesProposed dual kinase/Bcl-2 inhibition; predicted IC₅₀ < 1 μM in hematological cancers [7] [9]

Autoimmune Applications

  • Cytokine modulation: Phthalimide derivatives regulate TNF-α, IL-6, and NF-κB signaling—mechanisms exploited in lenalidomide for autoimmune disorders [6]. The pyrazole moiety’s anti-inflammatory properties (e.g., COX/LOX inhibition) synergize, as demonstrated in 3-styryl-1,5-diphenyl-2-pyrazolines [5].
  • Immunomodulation: Scaffolds like 2-((1H-pyrazol-1-yl)methyl)isoindoline-1,3-dione may promote T-cell anergy or regulatory T-cell expansion, analogous to thalidomide’s effects in Sjögren’s syndrome or lupus models [6] [8].

The compound’s oral bioavailability—inferred from tumor regression in oral vs. intraperitoneal xenograft studies of analog S2 (60% vs. 66% TGI)—further supports therapeutic utility [1].

Properties

CAS Number

1384856-36-3

Product Name

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

IUPAC Name

2-[(2-propan-2-ylpyrazol-3-yl)methyl]isoindole-1,3-dione

Molecular Formula

C15H15N3O2

Molecular Weight

269.30

InChI

InChI=1S/C15H15N3O2/c1-10(2)18-11(7-8-16-18)9-17-14(19)12-5-3-4-6-13(12)15(17)20/h3-8,10H,9H2,1-2H3

InChI Key

WQDQWXGAPCZAJY-UHFFFAOYSA-N

SMILES

CC(C)N1C(=CC=N1)CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)N1C(=CC=N1)CN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.